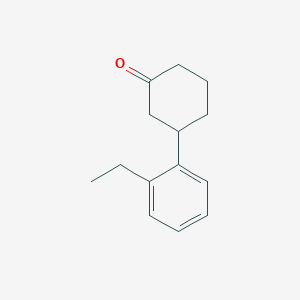

3-(2-Ethylphenyl)cyclohexanone

描述

3-(2-Ethylphenyl)cyclohexanone is a cyclohexanone derivative featuring a 2-ethylphenyl substituent at the 3-position of the cyclohexanone ring. The ethyl group introduces steric bulk and hydrophobicity, which may influence reactivity, solubility, and biological activity compared to other substituents .

属性

IUPAC Name |

3-(2-ethylphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h3-4,6,9,12H,2,5,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCHXJADCTYERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642372 | |

| Record name | 3-(2-Ethylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-38-1 | |

| Record name | 3-(2-Ethylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexanone is reacted with 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Grignard reaction, where 2-ethylphenylmagnesium bromide is reacted with cyclohexanone. This reaction is carried out in anhydrous ether or tetrahydrofuran as the solvent, and the reaction mixture is typically refluxed to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and advanced purification techniques to optimize yield and efficiency.

化学反应分析

Types of Reactions

Oxidation: : 3-(2-Ethylphenyl)cyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitric acid and sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or bromo derivatives.

科学研究应用

3-(2-Ethylphenyl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(2-Ethylphenyl)cyclohexanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

相似化合物的比较

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-(2-Ethylphenyl)cyclohexanone and related compounds:

Key Observations :

- Substituent Effects: The ethyl group in this compound enhances hydrophobicity compared to methoxy or chloro groups, which may reduce aqueous solubility but improve lipid membrane permeability .

Key Observations :

- Yield Challenges: The ethyl group in this compound may lower yields compared to methyl analogs due to steric effects during alkylation or coupling reactions.

- Regioselectivity : Substitution at the 3-position (vs. 2-position in analogs) could complicate regioselective synthesis, requiring tailored catalysts or conditions .

Physicochemical Properties

| Property | This compound | 2-(3-Methylphenyl)cyclohexanone | 2-(3-Methoxyphenyl)cyclohexanone |

|---|---|---|---|

| Boiling Point (°C) | Not reported | ~250–270 (estimated) | ~260–280 (estimated) |

| Solubility in Water | Low (hydrophobic) | Low | Moderate (due to methoxy group) |

| LogP (Octanol-Water Partition) | ~3.5 (predicted) | ~2.8 | ~2.0 |

Key Observations :

Pharmacological and Industrial Relevance

- Pharmacology: Cyclohexanone derivatives with aromatic substituents (e.g., chlorophenyl, hydroxyphenyl) exhibit anti-inflammatory, analgesic, and antihistaminic activities . The ethylphenyl group in this compound could similarly modulate receptor binding but requires empirical validation.

- Industrial Applications: Cyclohexanone derivatives are critical in nylon production. Substituents like ethyl or methoxy may alter hydrogenation efficiency; for example, Pd@mpg-C3N4 catalysts achieve >99% selectivity for cyclohexanone under mild conditions .

生物活性

3-(2-Ethylphenyl)cyclohexanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexanone core substituted with a 2-ethylphenyl group. The molecular formula is , and its structure can be represented as follows:

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. Common methods include:

- Aldol Condensation : Utilizing cyclohexanone and 2-ethylbenzaldehyde in the presence of a base.

- Friedel-Crafts Acylation : Acylating 2-ethylphenol with cyclohexanoyl chloride in the presence of a Lewis acid catalyst.

Pharmacological Studies

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : The compound has been evaluated for pain-relieving effects in animal models, indicating potential use in pain management.

The mechanisms through which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and leading to therapeutic effects.

- Receptor Modulation : It might influence receptor pathways involved in inflammation and pain perception.

Case Studies

-

Antimicrobial Activity Study :

- A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

-

Anti-inflammatory Research :

- In a murine model of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups, suggesting its potential as an anti-inflammatory agent.

Data Summary

| Biological Activity | Method of Evaluation | Result |

|---|---|---|

| Antimicrobial | Agar diffusion method | Effective against S. aureus and E. coli |

| Anti-inflammatory | Murine arthritis model | Reduced joint swelling |

| Analgesic | Pain response assay | Significant pain relief observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。